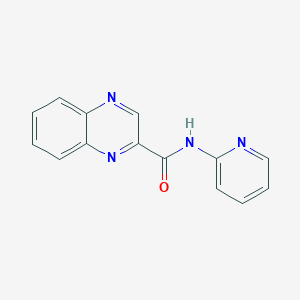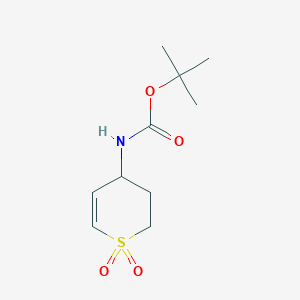
2-(((Benzyloxy)carbonyl)amino)-3,3-dicyclopropylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-3,3-dicyclopropylpropanoic acid typically involves multiple steps, including the protection of amino groups and the formation of cyclopropyl rings. . Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.
Analyse Des Réactions Chimiques
2-(((Benzyloxy)carbonyl)amino)-3,3-dicyclopropylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group, using reagents like sodium methoxide
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its stable structure.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-3,3-dicyclopropylpropanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amino acids, allowing for selective reactions at other sites. This compound can also interact with enzymes, inhibiting their activity by binding to the active site .
Comparaison Avec Des Composés Similaires
Similar compounds include:
2-(((Benzyloxy)carbonyl)amino)propanoic acid: An alanine derivative with similar protective properties.
2-(((Benzyloxy)carbonyl)amino)ethylboronic acid: Used in boron chemistry and has applications in organic synthesis
2-(((Benzyloxy)carbonyl)amino)-3,3-dicyclopropylpropanoic acid is unique due to its cyclopropyl groups, which confer additional stability and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C17H21NO4 |
|---|---|
Poids moléculaire |
303.35 g/mol |
Nom IUPAC |
3,3-dicyclopropyl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H21NO4/c19-16(20)15(14(12-6-7-12)13-8-9-13)18-17(21)22-10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2,(H,18,21)(H,19,20) |
Clé InChI |
IDTCHXZZKVSJHV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(C2CC2)C(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




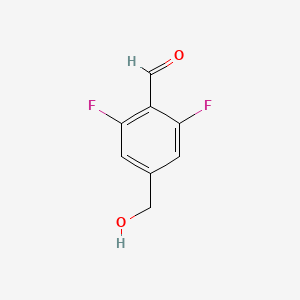
![7-[3,5-Dihydroxy-2-(3-hydroxy-4-phenylbut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B13899428.png)

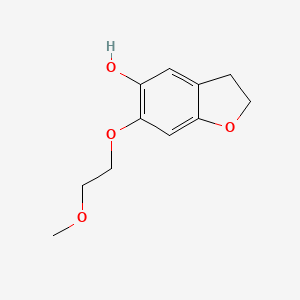
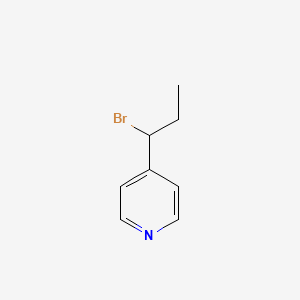
![3-(6-Chloro-7-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-5-methyl-1,2-oxazole](/img/structure/B13899446.png)

![6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13899455.png)
